methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring, a phenyl group, and a tetramethylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multiple steps. One common approach is the condensation of a suitable pyrazole derivative with a phenyl-substituted aldehyde, followed by the introduction of the tetramethylpiperidine group through nucleophilic substitution. The final step often involves esterification to introduce the methyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study this compound for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways or receptors.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4Z)-2-methyl-5-oxo-4-{[4-(propan-2-yl)phenyl]amino}methylidene-4,5-dihydro-1H-pyrrole-3-carboxylate
- N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide
Uniqueness
Methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate stands out due to its unique combination of functional groups and structural features. The presence of the tetramethylpiperidine moiety, in particular, imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
methyl 2-[4-[C-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)carbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3/c1-15(24-16-13-22(2,3)26-23(4,5)14-16)20-18(12-19(28)30-6)25-27(21(20)29)17-10-8-7-9-11-17/h7-11,16,25-26H,12-14H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFHCSICWFLQTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1CC(NC(C1)(C)C)(C)C)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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